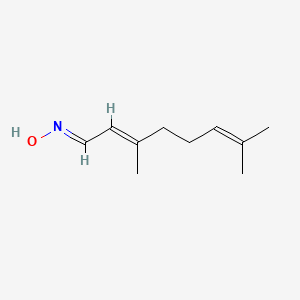

3,7-Dimethylocta-2,6-dienal oxime

Description

Contextualizing 3,7-Dimethylocta-2,6-dienal Oxime within Oxime Chemistry

Oximes are a class of organic compounds characterized by the functional group R1R2C=N-OH, where R1 and R2 are hydrogen, alkyl, or aryl groups. They are formed by the reaction of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net The synthesis of oximes is a fundamental reaction in organic chemistry as these compounds are versatile intermediates. researchgate.net They are used for the protection, purification, and characterization of carbonyl compounds. researchgate.net Furthermore, oximes can be converted into various other functional groups, including nitriles, amides (via the Beckmann rearrangement), nitro compounds, and amines. researchgate.net

This compound is a specific example of an aldoxime derived from the unsaturated aldehyde, citral (B94496). researchgate.net Its formation involves the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N) of the oxime. Due to the presence of existing stereocenters in the parent citral molecule (geranial and neral), the oximation results in a mixture of four possible diastereomers: (1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z). researchgate.net These stereoisomers can be separated and studied individually, providing a rich platform for stereochemical analysis. researchgate.net

Significance of Acyclic Monoterpenoid Oxime Derivatives in Chemical Research

Acyclic monoterpenoids, such as citral, geraniol (B1671447), and citronellal, are naturally occurring compounds that form the basis of many essential oils. nih.govresearchgate.net They are of significant interest due to their biological activities and applications in the fragrance, food, and pharmaceutical industries. nih.govnih.gov The conversion of these monoterpenoids into their oxime derivatives is a key area of chemical research for several reasons.

Firstly, oximation alters the biological profile of the parent molecule. While citral exhibits antimicrobial and anti-inflammatory properties, its oxime derivatives can be explored for different or enhanced biological effects. nih.govresearchgate.net For instance, some oximes have been investigated for their potential as selective agents for muscarinic receptors or as antifungal agents. researchgate.netmdpi.com Research has shown that 3,7-dimethyloct-6-enal oxime, a related compound, is used as a chemical intermediate in pharmaceutical synthesis and as an antimicrobial agent. lookchem.com

Secondly, the oxime functional group serves as a versatile chemical handle for synthesizing other complex molecules. It can be readily transformed into nitriles, amides, or amines, making monoterpenoid oximes valuable starting materials in synthetic organic chemistry. researchgate.net For example, esters derived from citral oxime have been synthesized and evaluated for their potential in the perfumery and food industries. researchgate.net The stability and low volatility of these oxime derivatives make them suitable for various biological studies. researchgate.net

Finally, the study of acyclic monoterpenoid oximes contributes to a deeper understanding of stereochemistry and reaction mechanisms. The formation and isomerization of different stereoisomers of this compound provide valuable insights into the dynamics of the C=N bond and the influence of adjacent structural features. researchgate.netresearchgate.net

Overview of Key Academic Research Trajectories Pertaining to this compound

Academic research on this compound has focused on its synthesis, stereochemical characterization, and potential for derivatization.

Green Synthesis and Stereoisomer Separation: A significant research trajectory has been the development of environmentally friendly synthesis methods. Researchers have successfully prepared a mixture of the four diastereomeric oximes from citral using a solvent-free mechanochemical reaction at room temperature with hydroxylamine hydrochloride and sodium hydroxide. researchgate.net This "green" approach avoids the use of harsh solvents. Following synthesis, all four stereoisomeric oximes—(1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z)—were successfully isolated in a pure state using isocratic silica-gel column chromatography. researchgate.net

Advanced Spectroscopic Characterization: For the first time, the separated, pure stereoisomers were individually and fully characterized using 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This detailed analysis allowed for the complete assignment of their ¹H and ¹³C NMR spectra, providing unambiguous structural confirmation. researchgate.net Careful analysis of NOESY spectra also revealed that the oximes form hydrogen-bonded adducts in a chloroform (B151607) (CDCl₃) solution. researchgate.net

Isomerization and Stability Studies: Research has shown that the configuration of the C2=C3 double bond from the parent citral molecule does not change during the oximation reaction. researchgate.netresearchgate.net However, prolonged standing of the pure oxime isomers in solution (either CDCl₃ or DMSO-d₆) leads to isomerization of the C=N bond, while the conjugated C=C bond's configuration remains unaltered. researchgate.netresearchgate.net The equilibrium ratio of the anti- to syn-oximes in solution was found to correspond to their ratio in the original reaction mixture. researchgate.netresearchgate.net

Analytical Challenges: The analysis of this compound by gas chromatography (GC) presents challenges. The high temperatures in the GC instrument's injector can cause partial dehydration of the oximes, converting them into the corresponding geranyl or neryl nitriles. researchgate.netresearchgate.net This can lead to more complex chromatograms than expected, complicating quantitative analysis. researchgate.net

Derivatization for New Applications: The synthesis of esters from citral oxime has been explored to create new compounds with potential applications in the fragrance and food industries. researchgate.net These ester derivatives were found to be stable at low temperatures when protected from air and light. researchgate.net Additionally, complexes of cobalt, zinc, cadmium, and mercury have been synthesized using the sodium salt of citral oxime, demonstrating its utility as a ligand in coordination chemistry. researchgate.net

Structure

3D Structure

Properties

CAS No. |

35266-87-6 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |

InChI Key |

LXFKDMGMYAHNAQ-WAKDDQPJSA-N |

SMILES |

CC(=CCCC(=CC=NO)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=N\O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=NO)C)C |

Origin of Product |

United States |

Stereochemical Investigations and Isomerism of 3,7 Dimethylocta 2,6 Dienal Oxime

Identification and Separation of Diastereomeric Forms

The initial product of the oximation of citral (B94496) is a complex mixture containing all four possible stereoisomers. researchgate.net The successful isolation and identification of each pure diastereomer are foundational for any detailed stereochemical analysis.

Researchers have successfully isolated all four stereoisomeric oximes in their pure forms from the reaction mixture. researchgate.netresearchgate.net The primary technique employed for this separation is isocratic silica-gel column chromatography. researchgate.netresearchgate.net This method allows for the preparative-scale resolution of the diastereomers, yielding sufficient quantities of each for individual characterization. While gas chromatography (GC) can also be used for analysis, the high temperatures in the instrument can cause dehydration of the oximes to the corresponding nitriles (geranyl or neryl nitrile) or induce further isomerization, leading to complex and potentially misleading chromatograms. researchgate.netresearchgate.net

Table 1: Chromatographic Separation of 3,7-Dimethylocta-2,6-dienal Oxime Diastereomers

| Technique | Details | Outcome | Reference |

| Isocratic Silica-Gel Column Chromatography | Used for preparative separation of the reaction mixture. | Successful isolation of all four diastereomers ((1E,2E), (1Z,2E), (1E,2Z), and (1Z,2Z)) in a pure state. | researchgate.netresearchgate.net |

| Gas Chromatography (GC) | Analytical technique. | Can lead to dehydration and/or isomerization due to heat, resulting in complex chromatograms. | researchgate.netresearchgate.net |

Once isolated, each pure stereoisomer has been comprehensively characterized using advanced spectroscopic techniques. researchgate.net One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, have been instrumental in this process. researchgate.netresearchgate.net Spectra for each of the four diastereomers were recorded in deuterated solvents, such as chloroform (B151607) (CDCl3) and dimethyl sulfoxide (B87167) (DMSO-d6), and were fully assigned. researchgate.net

Further detailed analysis using Nuclear Overhauser Effect Spectroscopy (NOESY) revealed the formation of hydrogen-bonded adducts between the oxime molecules in CDCl3. researchgate.netresearchgate.net High-Resolution Mass Spectrometry (HRMS) is another key technique used to confirm the molecular formula and structure of the isolated isomers. uv.mx

Table 2: Spectroscopic Characterization Methods for Pure Isomers

| Method | Purpose | Key Findings | Reference |

| 1D & 2D NMR (1H, 13C) | Complete structural assignment of each isomer. | Full spectral assignment for all four diastereomers in CDCl3 and DMSO-d6. | researchgate.netresearchgate.net |

| NOESY | Analysis of spatial proximity of atoms. | Revealed the presence of hydrogen-bonded adducts in CDCl3 solution. | researchgate.netresearchgate.net |

| HRMS | Determination of exact mass and elemental composition. | Confirms the molecular ion and isotopic pattern for unequivocal characterization. | uv.mx |

E/Z Isomerization Dynamics at the C=N Bond

The imine (C=N) double bond in oximes is not static and can undergo E/Z isomerization, leading to an equilibrium between the syn and anti forms.

The stability and interconversion of the C=N isomers are influenced by the surrounding environment. It has been observed that prolonged standing of the pure, separated oximes in solution—specifically in NMR solvents like CDCl3 or DMSO-d6—results in the isomerization at the C=N bond. researchgate.netresearchgate.net This indicates that solvent and time are significant factors in reaching equilibrium. researchgate.net Over time, a pure isomer will convert into a mixture of both C=N isomers until a specific equilibrium ratio is achieved. researchgate.netresearchgate.net Interestingly, the final equilibrium ratio of the anti- to syn-oximes in solution was found to mirror the ratio that was initially produced in the oximation reaction mixture. researchgate.netresearchgate.net

NMR spectroscopy is the primary tool used to monitor the isomerization dynamics in real-time. researchgate.netresearchgate.net By taking NMR spectra of a pure isomer dissolved in a solvent at various time intervals, researchers can track the appearance and growth of signals corresponding to the other C=N isomer. This allows for the direct observation of the conversion process and the determination of the equilibrium state. researchgate.net

A critical finding in the study of this compound is the stereochemical stability of the C2=C3 double bond. researchgate.netresearchgate.net Research confirms that during the initial oximation reaction, the original configuration (E or Z) of the C2=C3 double bond from the starting aldehyde (geranial or neral) is retained in the oxime product. researchgate.netresearchgate.net

Furthermore, even when the C1=N bond undergoes isomerization upon standing in solution, the configuration of the conjugated C2=C3 double bond remains unaltered. researchgate.netresearchgate.netnih.gov This demonstrates the robustness of the C=C bond's geometry throughout both the oximation and the subsequent C=N isomerization processes. researchgate.netresearchgate.net

Configurational Stability Studies

Research into the configurational stability of this compound has revealed important insights into the isomerization of its stereoisomers. These studies are crucial for understanding the behavior of this compound under different environmental and analytical conditions.

Detailed research has shown that this compound exists as a mixture of four diastereomers. These arise from the combination of (E) and (Z) configurations at both the C2=C3 and C=N double bonds. The stability of these individual isomers has been investigated, particularly concerning the potential for interconversion.

One key finding is that the configuration of the C2=C3 double bond, inherited from the parent aldehydes geranial ((2E)-3,7-dimethylocta-2,6-dienal) and neral (B7780846) ((2Z)-3,7-dimethylocta-2,6-dienal), remains unaltered during the oximation reaction and subsequent isomerization of the oxime function. researchgate.net However, the C=N bond of the oxime is susceptible to isomerization.

Solvent-Induced Isomerization:

Prolonged standing of pure, isolated stereoisomers of this compound in certain deuterated solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), has been observed to lead to the isomerization of the C=N bond. researchgate.netresearchgate.net This indicates that the solvent environment can facilitate the interconversion between the (E)- and (Z)-isomers of the oxime group. Interestingly, it was noted that the equilibrium ratio of the anti- to syn-oximes (corresponding to the E/Z isomers) in solution tended to reflect the ratio present in the original reaction mixture from which they were synthesized. researchgate.net

Table 1: Observed Isomerization of this compound in Solution

| Condition | Affected Bond | Unaffected Bond | Observation | Reference |

|---|---|---|---|---|

| Prolonged standing in CDCl₃ or DMSO-d₆ | C=N | C2=C3 | Isomerization occurs, leading to an equilibrium mixture. | researchgate.netresearchgate.net |

Thermal and Analytical Instability:

The stability of this compound is also a significant consideration during analytical procedures, particularly gas chromatography (GC). The elevated temperatures used in GC injectors have been shown to be sufficient to cause not only isomerization of the oxime but also dehydration, leading to the formation of the corresponding geranyl or neryl nitriles. researchgate.netresearchgate.net This can result in complex chromatograms that may not accurately represent the isomeric composition of the original sample. researchgate.net The temperature is a critical factor influencing the equilibrium position of the E/Z isomers. researchgate.net

Table 2: Effects of Gas Chromatography on this compound

| Process | Transformation | Consequence | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Isomerization and Dehydration | Formation of geranyl and neryl nitriles, leading to complex chromatograms. | researchgate.netresearchgate.net |

Photochemical Isomerization:

While specific studies on the photochemical isomerization of this compound are not extensively detailed in the reviewed literature, the photoisomerization of oximes in general is a known phenomenon. It has been demonstrated that visible-light-mediated energy transfer can be a mild and effective method for achieving the isomerization of (E)-oximes to their (Z)-counterparts. nih.gov This suggests that light exposure could also be a factor in the configurational stability of this compound isomers.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Method Development

Chromatographic techniques are indispensable for both the analysis and purification of 3,7-Dimethylocta-2,6-dienal oxime isomers. Given that gas chromatography (GC) can cause decomposition (dehydration to nitriles) and isomerization of the oximes in the heated injector, liquid chromatography is the preferred method. researchgate.net

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of the precursor, citral (B94496), which can be adapted for its oxime derivative. nih.govresearchgate.net Such methods typically employ a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, and a photodiode array (PDA) detector for quantification. nih.govresearchgate.net UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution, making it well-suited for separating the closely related oxime isomers. sielc.com

For purification, preparative-scale chromatography is necessary. All four stereoisomeric oximes of citral have been successfully isolated in a pure state using isocratic silica-gel column chromatography. researchgate.net This allows for the individual characterization of each isomer. Simple column chromatography using silica (B1680970) gel as the stationary phase and a hexane-ethyl acetate (B1210297) mixture as the eluent has also been optimized for the isolation of citral from essential oils, a technique that can be applied to the subsequent separation of its oxime derivatives. semanticscholar.org

A typical HPLC method for the analysis of related compounds is detailed below.

| Parameter | Condition | Reference |

| Column | Enable C-18G (250×4.6mm, 5μ) | nih.gov |

| Mobile Phase | Acetonitrile and Water (70:30) | nih.gov |

| Mode | Isocratic | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detector | Photodiode Array (PDA) | nih.govresearchgate.net |

| Wavelength | 233 nm (for citral) | nih.gov |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the analysis of volatile and semi-volatile compounds. copernicus.org It can be coupled directly with Gas Chromatography-Mass Spectrometry (GC-MS). A powerful application of this technique is on-fiber derivatization, where a reagent coated on the SPME fiber reacts with target analytes to form derivatives that are more amenable to GC analysis. copernicus.orgcopernicus.org

This approach is particularly useful for detecting carbonyl compounds like citral. copernicus.org The carbonyl compound is derivatized in-situ to an oxime using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). copernicus.orgcopernicus.orgnih.gov The derivatization occurs directly on the fiber, and the resulting stable oxime derivative is then thermally desorbed into the GC-MS for sensitive detection. copernicus.org This on-line SPME PFBHA-derivatization has been shown to be highly efficient, with up to 95% conversion for some carbonyls in a short time. copernicus.org

While often used to detect the precursor aldehyde, the SPME-GC-MS technique is also ideally suited for the direct detection of volatile oximes like this compound from the headspace of a sample. The choice of fiber coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is critical for efficiently trapping the analyte. copernicus.org Cooling the SPME fiber during extraction can further enhance sensitivity by improving the analyte's partitioning onto the fiber. nih.gov

| Compound Family | Derivatizing Agent | Key Mass Fragments (m/z) of Oxime Derivatives | Reference |

| Aldehydes, Ketones | PFBHA | M-30 ([M-NO]), M-181 ([M-C₆F₅CH₂]), M-211 ([M-C₆F₅CH₂NO]) | copernicus.org |

| Methylglyoxal | PFBHA | 462 (Molecular Ion) | copernicus.org |

| Benzaldehyde | PFBHA | 301 (Molecular Ion) | copernicus.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for confirming the structure of this compound.

Infrared (IR) Spectroscopy provides direct evidence of the conversion of the aldehyde (citral) to the oxime. The most significant change in the IR spectrum is the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde, typically seen around 1675 cm⁻¹. nih.govnist.gov Concurrently, new characteristic peaks for the oxime functional group appear. These include a C=N (imine) stretch, usually in the 1620-1690 cm⁻¹ region, and a broad O-H stretch from the hydroxyl group, which appears in the 3150-3650 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the conjugated π-electron system of the molecule. The precursor, citral, contains a conjugated system (C=C-C=O) that absorbs in the UV region. researchgate.netresearchgate.net The two isomers of citral, geranial and neral (B7780846), can be distinguished as the trans-isomer (geranial) typically shows a greater maximum absorbance. researchgate.net Upon conversion to the oxime, the conjugated system is extended to C=C-C=N-OH, which results in a shift of the maximum absorption wavelength (λmax). This shift can be used to monitor the progress of the oximation reaction and for quantitative analysis using the Beer-Lambert law. For instance, the 2,4-dinitrophenylhydrazone derivative of geranial shows a λmax at 390 nm. researchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) | Spectroscopic Feature | Reference |

| Aldehyde C=O (in precursor) | ~1675 | Disappears upon reaction | nih.govnist.gov |

| Oxime O-H | 3150 - 3650 (broad) | Appears upon reaction | researchgate.net |

| Oxime C=N | 1620 - 1690 (variable) | Appears upon reaction | researchgate.net |

| Conjugated C=C-C=N-OH | Varies (e.g., ~230-400 nm) | UV-Vis λmax, useful for quantification | researchgate.netresearchgate.net |

Powder X-ray Diffraction (XRD) Studies for Crystalline Derivatives

Powder X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound like this compound, which may be an oil or a low-melting point solid, obtaining a single crystal suitable for single-crystal XRD can be challenging. However, if a stable, crystalline derivative of the oxime can be prepared, Powder XRD provides invaluable structural information.

The primary application of XRD in this context would be to:

Confirm Absolute Stereochemistry: An unambiguous determination of the (E) or (Z) configuration at the C=N double bond can be achieved if a suitable crystalline derivative is formed.

Identify Crystalline Phases: XRD can distinguish between different polymorphs (different crystal structures of the same compound), which can have different physical properties.

Determine Unit Cell Dimensions: The technique provides precise measurements of the crystal lattice parameters.

Assess Purity: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

While specific Powder XRD studies on derivatives of this compound are not prominently featured in the surveyed literature, the methodology remains the definitive standard for solid-state structural elucidation. The synthesis of a crystalline salt or a co-crystal of one of the purified oxime isomers would be a prerequisite for such an analysis.

Reaction Mechanisms and Degradation Pathways

Mechanistic Studies of Oxime Formation Reactions

The synthesis of 3,7-dimethylocta-2,6-dienal oxime is typically achieved through the condensation reaction of citral (B94496) (a mixture of geranial and neral) with hydroxylamine (B1172632). researchgate.netgoogle.com This reaction follows the general mechanism of oxime formation from aldehydes or ketones, which proceeds in a weakly acidic medium. nih.gov The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. researchgate.net This leads to the formation of a tetrahedral intermediate. researchgate.net

Subsequent proton transfer steps and the elimination of a water molecule result in the formation of the C=N double bond characteristic of an oxime. researchgate.netrsc.org The reaction is often catalyzed by mild acids. nih.gov It has been noted that under the oximation conditions, the configuration of the C2=C3 double bond in the original citral molecule is retained in the resulting oxime. researchgate.net A mixture of four possible diastereomeric oximes can be formed from citral, which can be separated by chromatographic techniques. researchgate.netmedkoo.com

The reaction can be summarized as follows: C₁₀H₁₆O (Citral) + NH₂OH (Hydroxylamine) → C₁₀H₁₇NO (this compound) + H₂O

Detailed mechanistic studies on similar systems have utilized computational methods, such as Density Functional Theory (DFT), to analyze the energetics of the reaction steps under neutral and acidic conditions. organic-chemistry.org

Pathways and Kinetics of Thermal Dehydration to Nitriles

This compound can be dehydrated to form the corresponding nitrile, known as geranyl nitrile, which is a valuable fragrance compound. medkoo.com This dehydration can occur under thermal conditions, particularly at elevated temperatures such as those encountered during gas chromatography (GC) analysis. researchgate.net

One of the primary mechanisms for the dehydration of aldoximes to nitriles is the Beckmann rearrangement. organic-chemistry.orgmasterorganicchemistry.com In this reaction, the oxime is treated with an acid or another reagent to convert the hydroxyl group into a good leaving group. masterorganicchemistry.comyoutube.com This is followed by a rearrangement and subsequent elimination to yield the nitrile. masterorganicchemistry.comyoutube.com For aldoximes, this typically involves a hydride shift. youtube.com Acetic anhydride (B1165640) is a commonly used dehydrating agent for converting citral oxime to geranyl nitrile. medkoo.com

| Dehydration Method | Reagent/Catalyst | General Conditions | Product |

| Thermal | Heat (e.g., in GC injector) | High Temperature | Geranyl nitrile/Neryl nitrile |

| Beckmann Rearrangement | Acetic anhydride | Heating | Geranyl nitrile |

| Catalytic Dehydration | DMF | 135 °C | Nitrile |

| Catalytic Dehydration | Burgess Reagent | THF, Heat | Nitrile |

Catalyzed Isomerization Mechanisms

This compound exists as a mixture of stereoisomers, primarily the (E)- and (Z)-isomers with respect to the C=N double bond (anti- and syn-oximes). researchgate.net It has been observed that prolonged standing of pure isomers of citral oxime in solution (e.g., in CDCl₃ or DMSO-d₆) leads to isomerization of the C=N bond, while the configuration of the conjugated C=C bond remains unchanged. researchgate.net The equilibrium ratio of the isomers in solution tends to reflect their ratio in the initial reaction mixture. researchgate.net

While spontaneous isomerization occurs, the process can also be catalyzed. Evidence for the catalysis of E/Z oxime isomerization by nitric oxide (NO) has been reported for other oximes. researchgate.net Photochemical conditions can also induce geometric isomerization of oximes, proceeding via a ππ* triplet state. researchgate.net For citral, the precursor to the oxime, amino acids have been shown to catalyze cis-trans isomerization under alkaline conditions. masterorganicchemistry.com This suggests that the isomerization of this compound could potentially be catalyzed by acids, bases, or other agents, although specific mechanistic studies on this compound are limited.

Oxidative Degradation Mechanisms

The presence of carbon-carbon double bonds and the oxime functional group makes this compound susceptible to oxidative degradation. General mechanisms of oxidative degradation for terpenes and related compounds involve processes such as autoxidation and photosensitized oxidation.

Autoxidation can occur in the presence of oxygen and involves radical chain reactions. For terpenes, this can lead to the formation of a variety of oxidized products. chemistwizards.com The oxidation of the precursor, citral, with agents like potassium permanganate (B83412) results in cleavage of the carbon-carbon double bonds and the formation of smaller molecules like acetone, oxalic acid, and levulinic acid. chemistwizards.com

The oxime group itself can undergo oxidative cleavage. This can be achieved using various oxidizing agents, leading to the regeneration of the parent carbonyl compound (citral in this case) and other byproducts. researchgate.net The C=N bond can be cleaved under these conditions. researchgate.net Photochemical degradation is another relevant pathway, especially for unsaturated compounds. The photoreactions of oximes can be complex, including cleavage of the N-O bond to generate iminyl radicals or cleavage of the C=N bond. researchgate.net For terpene-related compounds, photochemical degradation initiated by hydroxyl radicals is a significant atmospheric process. researchgate.net

| Degradation Type | Initiator/Reagent | Potential Products/Effects |

| Autoxidation | Oxygen | Various oxidized terpene derivatives |

| Chemical Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Cleavage of C=C bonds, formation of smaller acids and ketones |

| Oxidative Cleavage of Oxime | Oxidizing agents | Regeneration of citral, cleavage of C=N bond |

| Photochemical Degradation | UV light, Photosensitizers, OH radicals | Isomerization, cleavage of N-O or C=N bonds, formation of smaller volatile compounds |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic properties of molecules like 3,7-dimethylocta-2,6-dienal oxime. nih.gov These calculations can predict key structural parameters and visualize the distribution of electrons within the molecule.

Molecular Geometry: DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to perform geometry optimization. nih.gov This process calculates the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles for each stereoisomer. For the different isomers of this compound, these calculations would reveal subtle differences in the spatial arrangement of atoms, particularly around the C=C and C=N double bonds, which define the E/Z configuration.

Table 1: Illustrative Calculated Geometric Parameters for an Isomer of this compound (Theoretical Data) (Note: This table is illustrative of typical data obtained from DFT calculations, as specific published data for this exact molecule is not available.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=N | 1.285 |

| Bond Length (Å) | N-O | 1.410 |

| Bond Length (Å) | C2=C3 | 1.345 |

| Bond Angle (°) | C-C=N | 121.5 |

| Bond Angle (°) | C=N-O | 110.8 |

| Dihedral Angle (°) | H-C=N-O | 180.0 (anti) |

Electronic Structure: The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of these studies. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms of the oxime group, indicating their role as hydrogen bond acceptors. nih.gov

Prediction and Simulation of Spectroscopic Data

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of isomers.

NMR Spectra Simulation: Quantum mechanics-based NMR calculations have become a reliable tool for determining the configuration of oximes. rsc.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the different isomers, their respective NMR chemical shifts can be predicted. nih.govdergipark.org.tr These predicted shifts can then be compared with experimental data to assign the correct structure to each isomer. rsc.org Iterative spin simulations can also be employed to determine complex coupling constant values, as has been done in the experimental analysis of citral (B94496) oxime's –CH₂CH₂– moiety. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for an Isomer of this compound (Theoretical Data) (Note: This table illustrates the methodology. Specific calculated values for this compound are not available in published literature.)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-C=N | 8.10 | 8.05 | 0.05 |

| H-C2 | 5.90 | 5.85 | 0.05 |

| N-OH | 9.50 | 9.42 | 0.08 |

| CH₃ (C3) | 2.15 | 2.11 | 0.04 |

IR Spectra Simulation: Theoretical calculations of vibrational frequencies can generate a predicted Infrared (IR) spectrum. This simulated spectrum can be compared with experimental FT-IR data to confirm the presence of specific functional groups. For this compound, key vibrational modes would include the C=N, C=C, and O-H stretching frequencies. researchgate.net Comparing the calculated frequencies for each isomer can help in their differentiation.

Energetic and Kinetic Studies of Isomerization Processes

The interconversion between the E and Z isomers of the oxime functional group is a well-known phenomenon that can be studied computationally. researchgate.net Research on citral oxime has shown that prolonged standing in solution leads to isomerization around the C=N bond, while the C=C bond configuration remains unchanged. researchgate.net

Theoretical studies can elucidate the mechanism and energetics of this isomerization. By mapping the potential energy surface for the rotation around the C=N bond, the transition state (the highest energy point along the reaction coordinate) can be located. The energy difference between the ground state isomer and the transition state gives the activation energy barrier for the isomerization. mdpi.com DFT calculations have been used to investigate these barriers for other oximes, finding them to be quite high, which suggests that the interconversion at room temperature might be slow unless catalyzed. mdpi.comnih.gov These studies can compare the relative thermodynamic stabilities of the different isomers by comparing their total electronic energies. Typically, for oximes, the E-isomer is found to be thermodynamically more stable than the Z-isomer. mdpi.com

Table 3: Illustrative Calculated Relative Energies and Isomerization Barriers for this compound (Theoretical Data) (Note: This table is a hypothetical representation based on typical computational results for oximes.)

| Isomer Configuration (C=N bond) | Relative Energy (kJ/mol) | Calculated Isomerization Barrier (kJ/mol) |

|---|---|---|

| E-isomer | 0.0 (Reference) | ~200 |

| Z-isomer | +10.5 |

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Hydrogen Bonding in Solution)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This approach is particularly well-suited for investigating intermolecular interactions, such as hydrogen bonding, between a solute and solvent molecules or between solute molecules themselves. nih.gov

For this compound, experimental NOESY NMR data has suggested the formation of hydrogen-bonded adducts in chloroform (B151607) (CDCl₃) solution. researchgate.net MD simulations can provide a dynamic, atomistic model of this process. By placing one or more oxime molecules in a simulation box filled with solvent molecules (e.g., chloroform or water), the trajectories of all atoms can be calculated over a period of nanoseconds. nih.gov

Analysis of these trajectories can reveal:

Hydrogen Bond Networks: The formation and lifetime of hydrogen bonds between the oxime's -OH group (as a donor) and the nitrogen atom (as an acceptor) with solvent molecules or other oxime molecules. nih.gov

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms varies as a function of distance from a central atom. RDFs for the oxime's hydrogen, oxygen, and nitrogen atoms with respect to solvent atoms can quantify the structure of the solvation shell.

Self-Assembly: Simulations can show how multiple oxime molecules might interact and aggregate in solution, driven by forces like hydrogen bonding and van der Waals interactions. This is consistent with the experimental observation of adduct formation. researchgate.net

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For molecules like terpenes and their derivatives, specialized force fields or combinations of existing ones (e.g., GLYCAM and Amber) are often employed to accurately model their behavior. rsc.org

Biological Activity Research and Mechanistic Investigations

Antimicrobial Activity Investigations

Research has been conducted to determine the potential of 3,7-Dimethylocta-2,6-dienal oxime and its related complexes to inhibit the growth of various microorganisms. Studies indicate that these compounds possess significant inhibitory actions against several bacterial and fungal strains. researchgate.net

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacteria. Investigations demonstrated that the compound exhibits inhibitory action against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. researchgate.net The results from these studies suggest a greater susceptibility of Gram-positive bacteria to the oxime compared to Gram-negative bacteria. researchgate.net The compound is also noted for its use as an antimicrobial agent in the production of materials with antibacterial properties. lookchem.com

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Susceptible | researchgate.net |

| Bacillus subtilis | Gram-positive | Susceptible | researchgate.net |

Evaluation Against Fungal Strains

The antifungal potential of this compound has been evaluated against pathogenic fungal strains. Research confirms that the oxime possesses strong growth-inhibiting potential against Penicillium moniliformae and Macrophomina phaseolina. researchgate.net

Table 2: Antifungal Activity of this compound

| Fungal Strain | Finding | Reference |

|---|---|---|

| Penicillium moniliformae | Strong Inhibitory Action | researchgate.net |

Mechanistic Studies of Antimicrobial Action (e.g., Microbial Membrane Disruption, Metabolic Interference)

While the antimicrobial activity of this compound has been established, detailed mechanistic studies elucidating the specific mode of action, such as microbial membrane disruption or metabolic interference, are not extensively detailed in the available research. The parent aldehyde, citral (B94496), is known to inhibit the formation of pseudohyphae and chlamydoconidia in Candida albicans. nih.gov However, further investigation is required to determine if the oxime derivative shares a similar mechanism.

Comparative Activity of Oximes Versus Metal-Oxime Complexes

Studies have extended to the synthesis and evaluation of metal complexes of this compound to explore enhancements in biological activity. A comparative analysis of the antimicrobial properties of the free oximes and their corresponding metal complexes was performed. The results of this research clearly indicated that the antimicrobial activities of the metal-oxime complexes were greater than those of the free oximes alone. researchgate.net

Antioxidant Properties

The potential for chemical compounds to counteract oxidative stress is a significant area of research. This is often evaluated through various in vitro and in vivo assays.

In Vitro Antioxidant Activity Assays (e.g., DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and established method for evaluating the in vitro antioxidant activity of compounds. nih.govresearchgate.net This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. nih.govnih.gov While the DPPH assay is a standard tool for such investigations, specific data on the antioxidant activity of this compound as measured by this method is not detailed in the reviewed literature.

Structure-Antioxidant Activity Relationship Studies

The antioxidant potential of this compound is intrinsically linked to its parent compound, citral. Citral, a key component of several essential oils, has demonstrated noteworthy antioxidant properties. nih.govmdpi.com It can inhibit the oxidation of linoleic acid and has shown a ferric reducing antioxidant potential. nih.gov Studies on citral-rich essential oils from Cinnamomum camphora and Cinnamomum bodinieri have indicated that their antioxidant activity is significantly correlated with the content of oxygenated monoterpenes, with citral (composed of geranial and neral) being the primary constituent. mdpi.comnih.gov

The antioxidant mechanism of many compounds is related to their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron. researchgate.net The structure of an antioxidant is critical to its efficacy. For instance, in phenolic compounds, the number and position of hydroxyl groups are paramount for free radical scavenging efficiency. psu.edubohrium.com While this compound is not a phenolic compound, the principles of structural influence on activity remain relevant.

The introduction of an oxime functional group (-C=N-OH) in place of an aldehyde (-C=O) group introduces new chemical properties that can modulate antioxidant activity. The oxime group contains both a hydrogen bond donor (the OH group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), in contrast to the single hydrogen bond acceptor of a carbonyl group. nih.govnih.gov This increased polarity and hydrogen bonding capability can alter the molecule's interaction with free radicals and biological systems. While direct structure-antioxidant activity relationship studies on this compound are not extensively documented, the antioxidant behavior of its precursor, citral, suggests a foundation for such activity. The antioxidant properties of citral are sometimes attributed to co-oxidation processes where it interacts with the oxidative chain. cnr.it The conversion to an oxime could potentially enhance or modify this activity, a hypothesis that invites further specific investigation.

Antitumor Potential of Related Oxime Derivatives

Oxime derivatives have emerged as a significant class of compounds in anticancer research, often exhibiting enhanced biological activity compared to their parent compounds. nih.gov The introduction of an oxime group can lead to novel kinase inhibitors and compounds that trigger cell death in cancer cells. nih.govnih.gov

Research has shown that oxime derivatives can act as multitargeted kinase inhibitors, a therapeutic advantage over single-target agents. nih.gov Kinases such as Janus kinase (JAK), FMS-like tyrosine kinase-3 (FLT3), and cyclin-dependent kinases (CDKs) are among the targets of various oxime compounds. nih.govnih.gov The modification of natural products like radicicol (B1680498) and biflorin (B1666995) with an oxime functional group has been reported to increase their anticancer and antibacterial activities, respectively. nih.gov

A notable example is the novel oxime-containing derivative, 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO), which has been evaluated for its anticancer effects in myeloid leukemia cells. nih.gov TFOBO was found to suppress leukemic cell growth by significantly increasing reactive oxygen species (ROS) levels, leading to apoptotic cell death. nih.gov Mechanistic studies revealed that TFOBO treatment resulted in an increased Bax/Bcl2 ratio, activation of caspases, and decreased mitochondrial membrane potential, all hallmarks of apoptosis. nih.gov This suggests that the antitumor effect is mediated through the modulation of ROS and regulation of NADPH oxidase activity. nih.gov

The antitumor potential of terpenoid-related compounds is also well-documented. researchgate.net The structural modification of these natural compounds into oxime derivatives presents a promising strategy for developing new therapeutic agents.

Table 1: Antitumor Activity of Selected Oxime Derivatives

| Compound/Derivative Class | Cancer Type/Cell Line | Observed Effect | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Radicicol Oxime Derivatives | General Cancer | Higher inhibitory activity than parent compound | Src tyrosine kinase inhibition | nih.gov |

| Acylated Triterpene Oximes | Various Cancer Cell Lines | Cytotoxic/Antiproliferative activity | Not specified | nih.gov |

| Indirubin Oxime Derivatives | General Cancer | Higher biological activity than parent alkaloid | Kinase inhibition | nih.gov |

Herbicidal Potential and Effects on Plant Growth and Development

The herbicidal potential of 3,7-Dimethylocta-2,6-dienal (citral) has been a subject of significant research, positioning it as a potential natural herbicide. researchgate.netresearchgate.net Citral has demonstrated phytotoxic effects on various weed species by inhibiting growth and development and altering the plant's oxidative status. researchgate.net

Studies have shown that citral can effectively manage weeds such as barnyardgrass (Echinochloa crus-galli), redroot pigweed (Amaranthus retroflexus), and ribwort plantain (Plantago lanceolata). researchgate.net Its mode of application, whether by spraying or watering, can determine its effectiveness, suggesting that absorption through foliage or roots leads to different physiological responses. researchgate.net For example, in experiments with the model plant Arabidopsis thaliana, different application methods resulted in distinct alterations in photosynthetic parameters. researchgate.net

The phytotoxic action of citral extends to inhibiting seed germination and reducing seedling length in various weeds. mdpi.com In one study, citral was tested against Avena fatua and Chenopodium album, demonstrating its potential for weed management. researchgate.net Essential oils rich in citral, such as that from Eucalyptus citriodora, have also shown promise as bioherbicides against several weed species. mdpi.com The alteration of plant water status is another common effect observed in plants treated with terpenoids like citral. mdpi.com While direct studies on the herbicidal activity of this compound are limited, the pronounced phytotoxicity of its parent aldehyde suggests that the oxime derivative could also possess herbicidal properties, warranting further investigation.

Table 2: Phytotoxic Effects of Citral on Various Plant Species

| Plant Species | Application/Assay Type | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| Arabidopsis thaliana (Thale cress) | Spraying and watering | Inhibition of growth and development, alteration of oxidative status and photosynthetic parameters | researchgate.net |

| Echinochloa crus-galli (Barnyardgrass) | Not specified | Potential for management | researchgate.net |

| Amaranthus retroflexus (Redroot pigweed) | Not specified | Potential for management | researchgate.net |

| Plantago lanceolata (Ribwort plantain) | Not specified | Potential for management | researchgate.net |

| Avena fatua (Wild oat) | In vitro and in vivo | Phytotoxic effects | researchgate.netmdpi.com |

| Chenopodium album (Lamb's quarters) | In vitro | Phytotoxic effects | researchgate.net |

Natural Occurrence, Biosynthesis, and Chemical Ecology

Identification in Natural Product Extracts

Derivation from Natural Monoterpenoids (e.g., Citral (B94496), Geranial, Neral)

3,7-Dimethylocta-2,6-dienal oxime is directly derived from the natural monoterpenoid aldehyde citral. ontosight.airesearchgate.net Citral itself is a mixture of two geometric isomers: geranial ((E)-3,7-dimethylocta-2,6-dienal) and neral (B7780846) ((Z)-3,7-dimethylocta-2,6-dienal). researchgate.netnih.gov The reaction to form the oxime involves the condensation of citral with hydroxylamine (B1172632). ontosight.airesearchgate.net This process can be carried out synthetically and is a common method for the preparation of oximes from aldehydes and ketones. researchgate.net While direct isolation from natural sources is not widely documented, the presence of its precursor, citral, in numerous plant species suggests the potential for its natural formation.

A study on the synthesis of citral oxime esters involved the initial preparation of oximes from carbonyl-containing extracts of essential oils from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora. researchgate.net This research demonstrated the quantitative conversion of aldehydes within these extracts to their corresponding oximes, resulting in a mixture of E and Z stereoisomers of the oximes which were then separated and identified. researchgate.net

Occurrence in Plant Essential Oils

The direct identification of this compound in plant essential oils is not extensively reported in scientific literature. However, its precursor, citral, is a major component of several well-known essential oils. For instance, citral constitutes 70–85% of lemongrass oil (Cymbopogon citratus and C. flexuosus) and is also found in the oils of lemon, orange, and verbena. nih.govnih.gov Given the widespread occurrence of citral, it is plausible that its oxime derivative could be formed in trace amounts within these plant tissues, although it may not accumulate to easily detectable levels. The potential for its formation is highlighted by the successful synthesis of the oxime from essential oil extracts rich in citral. researchgate.net

Biosynthetic Pathways Involving Oxime Intermediates

Oximes are significant metabolic intermediates in plants, positioned at the crossroads between general and specialized metabolism. nih.govku.dk They are often derived from amino acids through the action of cytochrome P450 enzymes of the CYP79 family. nih.govacs.org These oximes then serve as precursors for a variety of bioactive compounds. nih.govku.dk

Role in Plant Specialized Metabolism (e.g., Precursors for Cyanogenic Glucosides)

Oximes are well-established as key intermediates in the biosynthesis of defense compounds such as cyanogenic glucosides and glucosinolates. acs.orgresearchgate.netresearchgate.net The biosynthetic pathway to cyanogenic glucosides involves the conversion of an amino acid to an E-oxime, which is then further metabolized to a cyanohydrin and subsequently glycosylated. researchgate.net While specific studies on this compound as a direct precursor to a naturally occurring cyanogenic glucoside are scarce, the general pathway highlights the functional role of oximes in plant defense. It is important to note that the majority of known cyanogenic glucosides are derived from amino acids, not from monoterpenoid aldehydes like citral.

However, oximes derived from other metabolic pathways can also play roles in plant physiology. For example, some oximes are precursors to the plant hormone auxin. ku.dkresearchgate.net Furthermore, recent research has identified a new oxidative pathway for nitric oxide (NO) production in plants that involves oximes as intermediates, suggesting a broader role for these compounds in plant signaling and stress responses. nih.gov

Enzymatic Machinery in Microorganisms for Oxime Metabolism

While plants are the primary producers of a vast array of oximes, certain microorganisms possess the enzymatic machinery to metabolize these compounds. nih.govresearchgate.net Bacteria, though they rarely produce oximes themselves, can transform them via the aldoxime-nitrile pathway. nih.govresearchgate.net This pathway involves the dehydration of an aldoxime to a nitrile, a reaction catalyzed by an aldoxime dehydratase enzyme. nih.govresearchgate.net The resulting nitrile can then be further hydrolyzed to a carboxylic acid. nih.gov

Some plant-associated bacteria have been shown to possess these enzymes, which may play a role in detoxifying plant defense compounds or in utilizing them as a nutrient source. researchgate.net The metabolism of oximes and nitriles is considered important for the chemical communication and interactions between plants and bacteria. nih.gov For instance, the bacterium Castellaniella defragrans contains a geraniol (B1671447) dehydrogenase and a geranial dehydrogenase, which are involved in the oxidation of geraniol to geranial and then to geranic acid, demonstrating a microbial pathway for metabolizing citral-related compounds. nih.gov

Ecological Significance and Interactions within Biological Systems

The ecological roles of oximes and their derivatives are diverse and significant. nih.govku.dk As precursors to defense compounds, they contribute to a plant's ability to deter herbivores and pathogens. ku.dkunn.edu.ng The volatile nature of some oximes and their breakdown products suggests they may also be involved in plant-plant communication or in attracting pollinators. nih.govku.dk

The parent compound, citral, is known for its strong lemon-like aroma and has various biological activities, including antimicrobial and insecticidal properties. nih.govnih.gov The conversion of citral to its oxime derivative alters its chemical properties, which could in turn modify its biological activity and ecological function. For example, derivatives of citral oxime have been synthesized and investigated for their potential to inhibit the growth of fungi like Aspergillus flavus. google.com This suggests that the oximation of citral could be a mechanism to generate compounds with novel or enhanced biological activities relevant to ecological interactions.

Environmental Fate and Ecotoxicological Methodologies

Methodological Development for Ecotoxicity Assessment

The development of robust and relevant methodologies is fundamental to accurately determine the ecotoxicological profile of fragrance compounds. These methods are designed to assess the potential adverse effects on non-target organisms that may be exposed to the substance in the environment.

A battery of bioassays using representative organisms from different trophic levels is employed to assess the ecotoxicity of chemical substances. researchgate.net These tests can be conducted in vitro, using isolated cells or tissues, or in vivo, using whole organisms. nih.gov For fragrance ingredients, these assays are crucial for determining their potential impact on aquatic ecosystems.

Recent research by Balcerzak et al. (2023) provides a comparative evaluation of the ecotoxic effects of several fragrance compounds, including citral (B94496) oxime, on various environmental organisms. researchgate.net The bioassays included:

Bacteria: The bioluminescence inhibition of the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is a widely used and standardized acute toxicity test. researchgate.netresearchgate.net

Microalgae: The growth inhibition of the freshwater green alga Raphidocelis subcapitata (also known as Pseudokirchneriella subcapitata) is a standard test to assess toxicity to primary producers. researchgate.net

Plants: The growth inhibition of the aquatic plant Spirodela polyrhiza (giant duckweed) is used to determine phytotoxicity. researchgate.net

Crustaceans: The immobilization of the freshwater crustacean Daphnia magna is a key test for assessing acute toxicity to primary consumers in the aquatic food web. researchgate.netresearchgate.netpeercommunityjournal.org

These microbiotests are valued for their reproducibility, sensitivity, and speed, offering a standardized approach to ecotoxicity assessment. researchgate.net The use of dormant eggs for organisms like Daphnia magna further enhances the standardization and convenience of these assays by eliminating the need for continuous stock culturing. researchgate.net

The following table summarizes the ecotoxicity data for citral oxime across different bioassays as reported by Balcerzak et al. (2023).

| Test Organism | Endpoint | Result (mg/L) | Toxicity Class | Source |

| Aliivibrio fischeri (Bacteria) | 30 min EC50 | 4.3 | Class III (Acute Toxicity) | researchgate.net |

| Raphidocelis subcapitata (Microalgae) | 72h ErC50 | 1.8 | Class IV (High Acute Toxicity) | researchgate.net |

| Spirodela polyrhiza (Plant) | 7d ErC50 | 1.3 | Class IV (High Acute Toxicity) | researchgate.net |

| Daphnia magna (Crustacean) | 48h EC50 | 11.0 | Class II (Low Acute Toxicity) | researchgate.net |

EC50: The concentration causing a 50% effect (inhibition of bioluminescence, growth, or immobilization). ErC50 refers to the concentration causing a 50% reduction in growth rate. Toxicity classes are based on the classification system by Persoone et al. (2003).

A key aspect of understanding the environmental profile of a derivative compound like 3,7-dimethylocta-2,6-dienal oxime is to compare its toxicity to that of its parent carbonyl compound, citral. researchgate.net Citral itself is a mixture of two geometric isomers, geranial and neral (B7780846). oecd.orgwikipedia.org Such comparative assessments help to determine whether the oximation process increases or decreases the ecotoxicity.

The study by Balcerzak et al. (2023) systematically compared the toxicity of parent aldehydes and ketones with their corresponding oximes and oxime ethers. researchgate.net The findings indicate that the toxicological effects can vary significantly depending on the specific compound and the test organism.

Below is a comparative table of the ecotoxicity of citral and citral oxime.

| Compound | Aliivibrio fischeri 30 min EC50 (mg/L) | Raphidocelis subcapitata 72h ErC50 (mg/L) | Spirodela polyrhiza 7d ErC50 (mg/L) | Daphnia magna 48h EC50 (mg/L) | Source |

| Citral | 18.0 | 7.0 | 10.0 | 7.0 | researchgate.netoecd.org |

| Citral Oxime | 4.3 | 1.8 | 1.3 | 11.0 | researchgate.net |

The data reveals that for Aliivibrio fischeri, Raphidocelis subcapitata, and Spirodela polyrhiza, citral oxime exhibits higher toxicity (lower EC50/ErC50 values) than its parent compound, citral. researchgate.net Conversely, for Daphnia magna, citral oxime appears to be slightly less toxic than citral. researchgate.netoecd.org This highlights the importance of using a battery of tests with different organisms to obtain a comprehensive ecotoxicological profile, as sensitivity can vary between species. researchgate.net

Fragrance ingredients, including this compound, can present challenges in ecotoxicity testing due to their physical-chemical properties, such as low water solubility. carlroth.com Assessing the toxicity of poorly water-soluble substances requires specialized testing strategies to ensure that the results are reliable and accurately reflect the bioavailable fraction of the compound. carlroth.com

Key challenges include:

Maintaining Exposure Concentrations: For volatile or unstable compounds, keeping the exposure concentrations constant throughout the test period can be difficult. carlroth.com

Bioavailability: Only the dissolved fraction of a substance is typically considered available for uptake by aquatic organisms. Testing above the water solubility limit may not provide a true measure of inherent toxicity and can introduce physical effects that confound the results. carlroth.com

Complex Mixtures: Fragrance formulations are often complex mixtures of various ingredients. Assessing the combined effects of these mixtures is a significant challenge, as interactions between components can lead to additive, synergistic, or antagonistic effects that are not predictable from the toxicity of the individual substances. nih.gov

To address these challenges, methodologies such as the use of solvents (at low, non-toxic concentrations) to aid dissolution or the preparation of water-accommodated fractions (WAFs) are employed. carlroth.com Furthermore, advanced computational tools like Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the toxicity of chemicals, including fragrance ingredients, which helps in prioritizing substances for further testing and reducing reliance on animal testing. personalcareinsights.comnih.govnih.gov

Environmental Degradation Pathways and Persistence Studies

Understanding the environmental fate of this compound involves studying its degradation pathways and persistence. This information helps to predict its environmental concentration and potential for long-term effects.

Citral is classified as "readily biodegradable," with a 92% degradation in 28 days observed in a standard OECD 301C test. oecd.org The degradation of citral is pH-dependent; it hydrolyzes relatively rapidly in acidic (pH 4) and alkaline (pH 9) conditions but is more stable at neutral pH. oecd.org The primary degradation products of citral include geranic acid and 6-methyl-5-heptene-2-one. oecd.org Under acidic conditions and in the presence of oxygen, it can also be converted into other cyclic compounds. oecd.orgresearchgate.net

Given the structural similarity, it can be hypothesized that this compound may undergo similar degradation pathways, primarily hydrolysis of the oxime group to regenerate the parent aldehyde (citral) and hydroxylamine (B1172632), followed by the degradation of citral itself. The stability of the oxime bond under different environmental pH conditions would be a key factor determining its persistence. However, without specific experimental data on the oxime, these remain informed inferences. The potential for photolysis (degradation by light) should also be considered for compounds with double bonds, as is the case for this molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,7-Dimethylocta-2,6-dienal oxime?

- Methodological Answer : The aldehyde precursor (3,7-Dimethylocta-2,6-dienal) is synthesized via Swern oxidation of geraniol using COCl₂ and DMSO in dichloromethane (DCM) at -78°C, followed by hydrolysis and purification . Oxime formation typically involves reacting the aldehyde with hydroxylamine (NH₂OH) under acidic or neutral conditions. Key steps include monitoring reaction progress via TLC and isolating the product via column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular mass (e.g., C₁₀H₁₅NO requires m/z 165.1154 [M+H]⁺) and isotopic purity (e.g., ¹³C-labeled analogs for mechanistic studies) .

- NMR (¹H/¹³C) : Assigns stereochemistry (E/Z isomerism) and oxime tautomerism. For example, ¹H NMR peaks at δ 8.3–8.5 ppm indicate the oxime proton .

Q. How can E/Z isomers of this compound be separated?

- Methodological Answer : Chiral chromatography using an OD-H column with 10% isopropanol in hexane at 0.5 mL/min resolves stereoisomers. Racemic mixtures require derivatization with chiral auxiliaries (e.g., Mosher’s acid) for enhanced separation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) elucidate the reactivity of this compound?

- Methodological Answer : Synthesize ¹³C-labeled derivatives (e.g., at the aldehyde or oxime positions) using isotopically enriched reagents. Track reaction pathways via ¹³C NMR or HRMS to study kinetic isotope effects (KIEs) in epoxidation or cyclization reactions .

Q. How should researchers resolve conflicting spectral data for oxime derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography (e.g., for solid-state structure confirmation, as in Acta Crystallographica reports) .

- IR spectroscopy to distinguish oxime (N–O stretch at ~945 cm⁻¹) from nitrile or nitro groups.

- Computational modeling (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. What experimental designs assess the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial assays : Use microdilution methods (e.g., MIC determination against E. coli or S. aureus) .

- Neuroactivity studies : Administer oxime derivatives in murine models under controlled stress (e.g., 4°C cold stress) and measure monoamine levels via HPLC .

Q. What mechanistic insights can be gained from epoxidation of this compound?

- Methodological Answer : React the oxime with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C. Monitor epoxide formation via ¹H NMR (disappearance of diene protons at δ 5.0–5.5 ppm). Kinetic studies under varying temperatures reveal steric/electronic effects of the oxime group on reactivity .

Q. How does this compound contribute to cannabinoid analog synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.